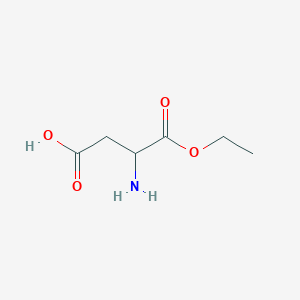

3-Amino-4-ethoxy-4-oxobutanoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-4-ethoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-2-11-6(10)4(7)3-5(8)9/h4H,2-3,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFCDLWCQIARFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20298003 | |

| Record name | 3-amino-4-ethoxy-4-oxobutanoic acid(non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21860-85-5 | |

| Record name | NSC120026 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-4-ethoxy-4-oxobutanoic acid(non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 3-Amino-4-ethoxy-4-oxobutanoic acid

Executive Summary

3-Amino-4-ethoxy-4-oxobutanoic acid, systematically known as L-Aspartic acid

This guide provides a rigorous technical analysis of H-Asp-OEt, detailing its structural logic, synthesis challenges (specifically regioselectivity), and its role in mitigating aspartimide formation during peptide scale-up.

Part 1: Chemical Identity & Structural Logic

Nomenclature and Isomerism

The IUPAC name "3-Amino-4-ethoxy-4-oxobutanoic acid" describes a four-carbon chain (butanoic) where the C1 position is a free acid, and the C4 position is an ethyl ester. However, in amino acid nomenclature, the numbering prioritizes the

-

Systematic Name: 3-Amino-4-ethoxy-4-oxobutanoic acid[1]

-

Common Name: L-Aspartic acid

-ethyl ester (H-Asp-OEt) -

CAS Number: 21860-85-5

-

Molecular Formula:

-

Molecular Weight: 161.16 g/mol

It is crucial to distinguish this compound from its regioisomer, Aspartic acid

Structural Visualization

The following diagram illustrates the specific connectivity of H-Asp-OEt compared to its

Figure 1: Structural differentiation between the target

Part 2: Physical-Chemical Properties

Understanding the physicochemical behavior of H-Asp-OEt is essential for handling and reaction planning. As a mono-ester of an acidic amino acid, it exists primarily as a zwitterion in neutral solution but is typically supplied as a hydrochloride salt to prevent intermolecular polymerization (diketopiperazine formation).

Key Properties Table[2]

| Property | Value / Description | Context for Application |

| Physical State | White crystalline powder (as HCl salt) | Hygroscopic; store under desiccant at -20°C. |

| Melting Point | 180–185°C (decomp.) | High lattice energy due to salt formation. |

| Solubility | Water, Methanol, Ethanol | Soluble in polar protic solvents; insoluble in non-polar organics (DCM, Hexane) unless neutralized. |

| pKa Values | The side chain is acidic. In coupling reactions, base equivalents must account for the | |

| Isoelectric Point | ~5.7 | Lower than free Asp due to esterification of the |

| Stability | Moderate | Prone to hydrolysis in basic aqueous media. Stable in acidic media. |

Solubility & Handling

Protocol Note: When using H-Asp-OEt.HCl in organic synthesis (e.g., amide coupling), it is critical to neutralize the hydrochloride salt in situ using a tertiary amine (e.g., DIPEA or NMM). However, because the

-

Stoichiometry: Use 2.0–2.2 equivalents of base: 1 eq for the HCl, 1 eq to deprotonate the

-COOH (if carboxylate nucleophilicity is desired) or controlled pH to keep

Part 3: Synthesis & Manufacturing[3]

The synthesis of H-Asp-OEt poses a classic regioselectivity challenge. Direct esterification of aspartic acid with ethanol and acid catalyst (Fischer esterification) typically yields the diethyl ester or a mixture favoring the

The "Gold Standard" Regioselective Route

To obtain high-purity H-Asp-OEt, a protection-deprotection strategy is required to block the

Workflow:

-

Starting Material: N-Protected Aspartic Acid Anhydride (e.g., N-Cbz-Asp-Anhydride).

-

Ring Opening: Reaction with Ethanol.

-

Insight: Nucleophilic attack on the anhydride is governed by sterics. Attack at the

-carbonyl is hindered. Attack at the

-

-

Corrective Strategy: Use of N-Boc-Asp-OBzl (

-benzyl ester) is not useful here. -

Preferred Route (Side-Chain Protection):

-

Start with H-Asp(OtBu)-OH (Side chain protected).

-

Esterify

-COOH with Ethanol (using EDC/DMAP). -

Result: H-Asp(OtBu)-OEt .

-

Selective Deprotection: Remove tBu group using TFA/DCM (acid labile).

-

Risk:[2][3][4] The ethyl ester is also acid sensitive? No, ethyl esters are stable to TFA.

-

Result:H-Asp-OEt .

-

Synthesis Diagram

The following flowchart details the selective synthesis pathway avoiding the common diester impurity.

Figure 2: Selective synthetic route utilizing orthogonal protection groups to ensure

Part 4: Applications in Drug Development[3]

Peptide Synthesis (C-Terminal Modification)

H-Asp-OEt is primarily used to introduce an aspartic acid residue at the C-terminus of a peptide chain where the C-terminus is an ethyl ester (often a prodrug strategy).

-

Mechanism: The free

-COOH allows for side-chain cycling or branching, but in standard linear synthesis, it must be protected (e.g., as tBu) if H-Asp-OEt is the starting block. -

If used as H-Asp-OEt (free side chain): It allows for the synthesis of branched peptides where the peptide chain continues off the side chain (isopeptides).

Prodrug Design

The ethyl ester moiety increases lipophilicity, enhancing membrane permeability. Once inside the cell, non-specific esterases hydrolyze the ethyl group, releasing the active carboxylic acid drug.

-

Reference: Beaumont, K., et al. (2003). "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds." Current Drug Metabolism. [1]

Aspartimide Formation (Critical Risk)

When using Asp derivatives, particularly esters, the risk of aspartimide (succinimide) formation is high upon exposure to base (e.g., piperidine during Fmoc removal).

-

Mechanism: The amide nitrogen of the next amino acid attacks the side-chain ester (or acid), forming a 5-membered ring.[5]

-

Relevance to H-Asp-OEt: Since the

-carboxyl is an ester, it is less prone to this attack than an activated ester, but if the

Figure 3: Mechanism of Aspartimide formation, a common side reaction when handling aspartyl esters.

Part 5: References

-

Beaumont, K., Webster, R., Gardner, I., & Dack, K. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism. Link

-

PubChem. (2023). Compound Summary: 3-Amino-4-ethoxy-4-oxobutanoic acid.[1] National Center for Biotechnology Information. Link

-

Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis.[2][4][5][6] Springer-Verlag. (Standard text for protection strategies).

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[7][2][4][6][8] Chemical Reviews. Link

Disclaimer: This guide is for research purposes only. All synthesis protocols should be validated in a controlled laboratory environment by qualified personnel.

Sources

- 1. evitachem.com [evitachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. α-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

Technical Guide: CAS Identification & Structural Analysis of 3-Amino-4-ethoxy-4-oxobutanoic Acid

Executive Summary: The Nomenclature Trap

The chemical name 3-Amino-4-ethoxy-4-oxobutanoic acid refers to a specific regioisomer of aspartic acid ethyl ester. However, this nomenclature is frequently misinterpreted in drug development workflows, leading to the accidental purchase of the wrong isomer.

-

If you seek the Alpha-Ester (H-Asp-OEt): This matches the "3-Amino..." name.[1] The CAS is 7361-28-6 (L-isomer).[]

-

If you seek the Beta-Ester (H-Asp(OEt)-OH): This is the "2-Amino..." isomer, commonly used for side-chain protection. The CAS is 4070-43-3 (L-isomer).

Immediate Action: Verify your target structure against the diagrams in Section 1 before ordering.

Part 1: Chemical Identity & Nomenclature Decoding

To ensure scientific integrity, we must first decode the IUPAC name to its structural reality. The name "3-Amino-4-ethoxy-4-oxobutanoic acid" implies a specific priority rule where the free carboxylic acid is Carbon-1.

Structural Logic[][3]

-

Backbone: Butanoic acid (4 carbons).

-

C1 (Principal Group): Carboxylic acid (-COOH).

-

C3: Amino group (-NH₂).

-

C4: Ethyl ester (-COOC₂H₅).

This structure places the amine on the beta carbon relative to the free acid, or the alpha carbon relative to the ester. In common amino acid nomenclature, this is Aspartic Acid 1-Ethyl Ester (also known as the

The "Isomer Trap"

Most peptide synthesis requires the

Part 2: The CAS Registry Data[3][5][6]

The following table consolidates the CAS numbers for the various stereochemical forms. L-Aspartic acid derivatives are the standard for pharmaceutical applications.

Table 1: CAS Lookup for Aspartic Acid Ethyl Esters

| Chemical Name (Systematic) | Common Name | Stereochemistry | CAS Number | Molecular Weight |

| 3-Amino-4-ethoxy-4-oxobutanoic acid | L-Aspartic acid | L (S) | 7361-28-6 | 161.16 |

| 3-Amino-4-ethoxy-4-oxobutanoic acid | DL-Aspartic acid | DL (Racemic) | 21860-85-5 | 161.16 |

| 2-Amino-4-ethoxy-4-oxobutanoic acid | L-Aspartic acid | L (S) | 4070-43-3 | 161.16 |

| 2-Amino-4-ethoxy-4-oxobutanoic acid | D-Aspartic acid | D (R) | Verify with Vendor | 161.16 |

Critical Note: CAS 7361-28-6 refers to the free base. If you are purchasing the Hydrochloride salt (HCl), the CAS will differ (typically not indexed as widely, often sold under the free base CAS with "HCl" noted on the label). Always check the Certificate of Analysis (CoA).

Part 3: Synthesis & Application Context

Understanding why you are using this specific isomer is crucial for protocol validity.

1.

-Ethyl Ester (The "3-Amino" Target)[5]

-

Usage: Used when the side-chain carboxylic acid (the

-carboxyl) requires modification or activation while keeping the C-terminus protected. -

Reaction Logic: The

-ester protects the C-terminus. The free

2.

-Ethyl Ester (The "2-Amino" Alternative)

-

Usage: Standard peptide synthesis (Fmoc/Boc chemistry).

-

Reaction Logic: The

-ester protects the side chain to prevent branching. The

Part 4: Analytical Verification Protocol (Self-Validating System)

Because these isomers have identical molecular weights (161.16 g/mol ), Mass Spectrometry (MS) is insufficient for identification. You must use Nuclear Magnetic Resonance (NMR) to validate regiochemistry.

Workflow: Isomer Distinction via ¹H-NMR

-

Solvent: Dissolve 10 mg sample in D₂O or DMSO-d₆.

-

Target Signal: Look for the methine proton (

-CH) attached to the amine.-

-Ester (Target): The

-

Coupling Pattern:

-

H-Asp-OEt (Target): The CH₂ (beta protons) are adjacent to a free acid.

-

H-Asp(OEt)-OH (Alternative): The CH₂ (beta protons) are adjacent to an ester.

-

-

-Ester (Target): The

-

Diagnostic Shift: The methylene protons (-CH₂-) in the

-ester (adjacent to -COOEt) typically appear slightly downfield compared to the

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 274180, 3-Amino-4-ethoxy-4-oxobutanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10953820, 4-Ethyl hydrogen L-aspartate. Retrieved from [Link]

Sources

- 1. 3-Amino-4-ethoxy-4-oxobutanoic acid | C6H11NO4 | CID 274180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aspartic acid derivatives [m.chemicalbook.com]

- 4. 4-Ethyl hydrogen L-aspartate | C6H11NO4 | CID 10953820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ethyl aspartate | CAS#:7361-28-6 | Chemsrc [chemsrc.com]

Comparative Analysis: Aspartic Acid vs. 3-Amino-4-ethoxy-4-oxobutanoic Acid

This is an in-depth technical guide comparing Aspartic Acid with its derivative, 3-Amino-4-ethoxy-4-oxobutanoic acid (chemically identified as Aspartic Acid

Content Type: Technical Whitepaper Subject: Chemical Divergence, Synthetic Utility, and Pharmacological Implications

Executive Summary

This guide delineates the structural, physicochemical, and functional differences between the proteinogenic amino acid Aspartic Acid (Asp) and its mono-ester derivative, 3-Amino-4-ethoxy-4-oxobutanoic acid (herein referred to as H-Asp-OEt ).

While Aspartic Acid serves as a fundamental building block for protein synthesis and neurotransmission, H-Asp-OEt represents a chemically modified intermediate . The esterification of the

Structural Identity & Nomenclature

To understand the functional divergence, we must first rigorously define the molecular architecture. The IUPAC name "3-Amino-4-ethoxy-4-oxobutanoic acid" dictates a specific isomer which is often confused with side-chain esters.

Structural Decoding

-

Aspartic Acid (Native): A dicarboxylic acid with an amino group on the

-carbon (C2). -

3-Amino-4-ethoxy-4-oxobutanoic acid (Derivative):

-

Parent Chain: Butanoic acid (C1 is the free carboxyl).

-

Substituents: An amino group at C3 and an ethoxy-oxo group (ester) at C4.

-

Result: The amino group is adjacent to the esterified carbon. In amino acid nomenclature, this corresponds to the

-ethyl ester of aspartic acid. The side-chain (

-

Visualization of Chemical Divergence

The following diagram illustrates the structural relationship and the specific site of modification.

Figure 1: Structural comparison highlighting the transformation of the

Physicochemical Properties Comparison

The conversion of one carboxylic acid to an ester drastically shifts the molecule's physical behavior.

| Property | Aspartic Acid (Asp) | 3-Amino-4-ethoxy-4-oxobutanoic acid (H-Asp-OEt) |

| Formula | ||

| Molecular Weight | 133.10 g/mol | 161.16 g/mol |

| State (RT) | Crystalline Solid | Crystalline Solid / Powder |

| Solubility (Water) | Moderate (~4.5 g/L) | High (due to retained zwitterionic character but disrupted crystal lattice) |

| Solubility (Alcohol) | Insoluble | Sparingly Soluble (Ethyl group adds lipophilicity) |

| Isoelectric Point (pI) | 2.77 | ~5.5 (Estimate: |

| pKa Values | ||

| Reactivity | Nucleophilic (NH2), Electrophilic (COOH x2) | Nucleophilic (NH2), Electrophilic (Ester + |

Expert Insight: The shift in pI is the most critical operational difference. Aspartic acid is acidic in solution. H-Asp-OEt, having lost its strongest acidic proton (

Synthetic Utility & Applications

The primary utility of 3-Amino-4-ethoxy-4-oxobutanoic acid lies in its role as a regioselective building block .

Peptide Synthesis (C-Terminal Protection)

In solid-phase or solution-phase peptide synthesis, one must control which carboxyl group reacts.

-

Aspartic Acid: Using native Asp leads to uncontrolled polymerization or cyclization because both COOH groups compete.

-

H-Asp-OEt: The

-carboxyl is "masked" as an ethyl ester. This forces any coupling reaction (e.g., with an amine) to occur exclusively at the

Prevention of Aspartimide Formation

A notorious side reaction in peptide chemistry is Aspartimide formation , where the backbone nitrogen attacks the side-chain ester/acid, forming a succinimide ring.

-

Risk Factor: While H-Asp-OEt itself is stable, its derivatives (where the

-COOH is activated) are prone to this. However, using H-Asp-OEt as a starting material allows researchers to install bulky protecting groups on the

Prodrug Strategies

The ethyl ester moiety increases lipophilicity (

Experimental Protocols

Self-Validating Methodology: The following protocols describe the synthesis and handling of the ester. Note: Direct esterification of Aspartic Acid with ethanol/acid usually yields the diethyl ester. Selective

Synthesis of H-Asp-OEt (Thionyl Chloride Method)

This protocol targets the hydrochloride salt of the ethyl ester.

Reagents: L-Aspartic Acid, Thionyl Chloride (

-

Setup: Equip a 250mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl2). Chill 50 mL of absolute ethanol to 0°C in an ice bath.

-

Activation: Dropwise, add 3.5 mL of Thionyl Chloride to the ethanol. Caution: Exothermic reaction, evolution of HCl gas. Stir for 20 minutes to generate HCl/EtOH solution.

-

Addition: Add L-Aspartic Acid (5.0 g) to the solution. The solid will initially not dissolve.

-

Reaction: Remove the ice bath and stir at room temperature for 24 hours. The solution should become clear as the ester forms.

-

Critical Control Point: Do not reflux. Refluxing promotes the formation of the diethyl ester . Room temperature favors the mono-ester (kinetic control).

-

-

Precipitation: Add 150 mL of cold Diethyl Ether. The hydrochloride salt of the ester will precipitate as a white solid.

-

Isolation: Filter the solid, wash with cold ether, and dry under vacuum.

-

Validation: Check melting point and TLC (Solvent: n-Butanol/Acetic Acid/Water 4:1:1). H-Asp-OEt will have a higher Rf than free Aspartic Acid.

Enzymatic Hydrolysis Pathway (Prodrug Activation)

To verify the identity of the ester in a biological context, one can simulate prodrug activation.

Figure 2: Biological activation pathway. The ethyl ester is cleaved by esterases, regenerating the parent amino acid.

References

-

PubChem. (2025). 3-Amino-4-ethoxy-4-oxobutanoic acid (Compound Summary). National Library of Medicine.[1] [Link]

-

European Chemicals Agency (ECHA). (2025). Registration Dossier: Aspartic acid esters.[Link]

-

Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis.[2] Springer-Verlag. (Standard reference for esterification protocols in peptide chemistry).

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Precision Synthesis of 3-Amino-4-ethoxy-4-oxobutanoic Acid (H-Asp-OEt) Derivatives

Topic: Synthesis pathways for 3-Amino-4-ethoxy-4-oxobutanoic acid derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Regioselective Aspartate Functionalization

Executive Summary

3-Amino-4-ethoxy-4-oxobutanoic acid, systematically known as L-Aspartic acid

Achieving high regioselectivity during the synthesis of H-Asp-OEt is chemically challenging. Direct esterification of aspartic acid often yields the diester or favors the thermodynamically stable

Structural Analysis & Retrosynthesis

The target molecule is characterized by an ethyl ester at the C1 (

Target Structure:

Retrosynthetic Logic:

To prevent the formation of the diester or the wrong regioisomer, the

Retrosynthesis Diagram

Figure 1: Retrosynthetic analysis showing the orthogonal protection strategy.

Primary Synthesis Pathway: The Beta-Benzyl Protection Route

This pathway is the "Gold Standard" for generating H-Asp-OEt with high optical purity and regioselectivity. It utilizes commercially available H-Asp(OBzl)-OH (Aspartic acid

Step-by-Step Protocol

Phase 1: Alpha-Esterification

Objective: Selectively esterify the

-

Reagents: H-Asp(OBzl)-OH (1.0 eq), Thionyl Chloride (

, 1.2 eq), Absolute Ethanol. -

Mechanism: In situ generation of HCl catalyzes the Fischer esterification. Since the

-position is already blocked, reaction occurs exclusively at the

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a drying tube (

). -

Solvent Preparation: Charge the RBF with 50 mL of absolute ethanol. Cool to 0°C in an ice bath.

-

Activation: Add thionyl chloride (

) dropwise over 20 minutes. Caution: Exothermic reaction; gas evolution ( -

Addition: Add H-Asp(OBzl)-OH (10 mmol, ~2.23 g) in one portion.

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 12 hours.

-

Workup: Concentrate the solution in vacuo to remove ethanol and excess HCl. The residue is typically a white solid or viscous oil (H-Asp(OBzl)-OEt·HCl).

-

Purification: Triturate with diethyl ether to remove impurities. Filter and dry.[2]

-

Yield Expectation: 90-95%.[3]

-

Phase 2: Beta-Deprotection (Hydrogenolysis)

Objective: Remove the benzyl group to free the

-

Reagents: H-Asp(OBzl)-OEt·HCl (from Phase 1), 10% Pd/C catalyst (10 wt%), Ethanol/Water (9:1), Hydrogen gas (

).

Protocol:

-

Dissolution: Dissolve the intermediate (H-Asp(OBzl)-OEt·HCl) in 50 mL of Ethanol/Water (9:1).

-

Catalyst Addition: Carefully add 10% Pd/C (10% by weight of substrate) under an argon blanket. Safety: Pyrophoric catalyst.

-

Hydrogenation: Purge the vessel with

gas (balloon pressure is sufficient). Stir vigorously at Room Temperature for 4-6 hours. -

Monitoring: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). The starting material (

) should disappear, and the product ( -

Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with ethanol.

-

Isolation: Evaporate the filtrate in vacuo at <40°C.

-

Crystallization: Recrystallize from Ethanol/Ether if necessary.

-

Final Yield: 85-90%.

-

Reaction Scheme Diagram

Figure 2: Synthesis workflow from Beta-Benzyl Aspartate to Alpha-Ethyl Aspartate.

Alternative Pathway: Anhydride Opening (Not Recommended)

Historically, researchers attempted to synthesize mono-esters by opening Aspartic Anhydride with ethanol. However, this method is inferior due to poor regioselectivity.

-

Process: Reaction of N-Cbz-Aspartic Anhydride with Ethanol.

-

Outcome: Produces a mixture of

-ester (minor) and -

Why it fails: Nucleophilic attack by ethanol is sterically governed, often favoring the less hindered

-carbonyl, or electronically governed to the

Recommendation: Avoid this pathway for GMP or high-purity applications. Use the Protection Strategy (Section 3).

Characterization & Quality Control

To validate the identity of 3-Amino-4-ethoxy-4-oxobutanoic acid (H-Asp-OEt), use the following analytical parameters.

NMR Specification ( or )

Distinguishing the

| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Note |

| Ethyl | 1.15 - 1.25 | Triplet (t) | Characteristic ester tail. |

| Ethyl | 4.10 - 4.25 | Quartet (q) | Coupled to methyl. |

| 4.20 - 4.40 | dd or t | Key Signal : Downfield shift due to adjacent ester and amine. | |

| 2.80 - 3.00 | Multiplet (m) | Diastereotopic protons adjacent to free acid. | |

| Amine ( | 8.00 - 8.50 | Broad Singlet | Visible in DMSO; exchanges in D2O. |

Differentiation Rule: In the

Mass Spectrometry

-

Molecular Formula:

[4] -

Exact Mass: 161.07

-

Observed m/z:

Storage and Stability

-

Form: White crystalline solid (usually as HCl salt).

-

Hygroscopicity: Moderate. Store in a desiccator.

-

Stability: The

-ethyl ester is susceptible to hydrolysis in aqueous base ( -

Shelf Life: >2 years at -20°C when kept dry.

References

-

PubChem. 3-Amino-4-ethoxy-4-oxobutanoic acid (Compound CID 274180).[4] National Library of Medicine. Available at: [Link]

- Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.

Sources

Technical Whitepaper: 3-Amino-4-ethoxy-4-oxobutanoic Acid (H-Asp-OEt)

Strategic Utilization in Side-Chain Functionalization & Heterocyclic Synthesis

Executive Summary & Molecule Profile[1]

3-Amino-4-ethoxy-4-oxobutanoic acid , commonly referred to in peptide chemistry as Aspartic acid

This unique protection pattern inverts standard peptide synthesis logic, making it an indispensable tool for divergent side-chain modification . It serves as the primary scaffold for synthesizing complex asparagine derivatives, branched peptides, and pharmacologically active succinimides.

Chemical Identity

| Property | Specification |

| IUPAC Name | 3-Amino-4-ethoxy-4-oxobutanoic acid |

| Common Name | L-Aspartic acid |

| CAS Number | 7361-28-6 (L-isomer) |

| Molecular Formula | C |

| Molecular Weight | 161.16 g/mol |

| Key Functionality | Free |

Strategic Applications in Drug Design

Divergent Side-Chain Functionalization

The primary utility of H-Asp-OEt is the synthesis of N-substituted asparagine derivatives . In standard Solid Phase Peptide Synthesis (SPPS), modifying the Asp side chain is difficult because the

-

Mechanism: The

-ethyl ester sterically and electronically differentiates the C-terminus from the side chain. The free -

Application: Creating glycopeptide mimetics or attaching fluorophores/drug payloads to the Asp side chain without affecting the peptide backbone.

Controlled Heterocyclic Synthesis (Succinimides)

While often considered a side reaction (aspartimide formation) in peptide storage, controlled cyclization of H-Asp-OEt yields succinimide derivatives . These 2,5-pyrrolidinediones are privileged scaffolds in anticonvulsant drugs (e.g., Ethosuximide analogs).

Prodrug Development

The

Technical Workflows & Protocols

Visualization: The Orthogonal "Switch"

The following diagram illustrates the divergent utility of the

Caption: Divergent synthesis pathways. H-Asp-OEt (Blue) enables side-chain chemistry, while the beta-ester (Grey) is limited to backbone elongation.

Protocol: Synthesis of N-Substituted Asparagine Derivatives

Objective: To convert H-Asp-OEt into a functionalized asparagine analog (H-Asn(R)-OEt) while preserving the

Reagents:

-

Substrate: 3-Amino-4-ethoxy-4-oxobutanoic acid (H-Asp-OEt).

-

Protection: Di-tert-butyl dicarbonate (Boc

O). -

Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

-

Amine Partner: R-NH

(Target amine for side chain).

Step-by-Step Methodology:

-

N-Protection (Critical First Step):

-

Dissolve H-Asp-OEt (10 mmol) in Dioxane/Water (1:1). Add NaHCO

(2.5 eq) followed by Boc -

Why: You must protect the free

-amine to prevent self-polymerization when activating the side chain. -

Stir 12h at RT. Acidify to pH 2 with KHSO

, extract with EtOAc. Yields Boc-Asp-OEt .

-

-

Side-Chain Activation:

-

Dissolve Boc-Asp-OEt in anhydrous DCM (Dichloromethane).

-

Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 min.

-

Note: HOBt suppresses racemization at the

-carbon, though the risk is lower since the activation is on the

-

-

Amidation:

-

Add the amine partner R-NH

(1.0 eq) and DIPEA (2.0 eq). -

Allow to warm to RT and stir for 4-12 hours.

-

Validation: Monitor via TLC (disappearance of free acid) or LC-MS.

-

-

Deprotection (Optional):

-

If the goal is to use the new amino acid in peptide synthesis, remove the Ethyl group via saponification (LiOH/THF/H

O) to yield Boc-Asn(R)-OH . -

Caution: Saponification conditions must be mild to avoid hydrolyzing the newly formed side-chain amide.

-

Analytical Characterization Data

When sourcing or synthesizing 3-Amino-4-ethoxy-4-oxobutanoic acid, purity must be validated to distinguish it from the

| Parameter | Value / Characteristic | Notes |

| Physical State | White crystalline powder | Hygroscopic; store desiccated. |

| Melting Point | 178 - 180 °C | Distinct from |

| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar solvents (Hexane). |

| The | ||

| Mass Spec (ESI) | [M+H] |

Critical Technical Note: Isomer Confusion

Warning: A common pitfall in procurement is confusing 3-Amino-4-ethoxy-4-oxobutanoic acid (H-Asp-OEt,

-

H-Asp-OEt (

-ester): Used for side-chain modification. -

H-Asp(OEt)-OH (

-ester): Used for standard peptide synthesis.

Always verify the structure by checking if the CAS number matches 7361-28-6 (for the L-alpha-ester) before synthesis. Using the wrong isomer will lead to capping of the peptide chain or incorrect branching.

References

-

PubChem. (2025). 3-Amino-4-ethoxy-4-oxobutanoic acid - Compound Summary. National Library of Medicine. [Link]

-

Gilon, C., et al. (2005). Alpha- and beta-aspartyl peptide ester formation via aspartimide ring opening.[1] PubMed. [Link]

Sources

pKa Values and Physicochemical Profile of 3-Amino-4-ethoxy-4-oxobutanoic Acid

The following technical guide details the pKa values and physicochemical profile of 3-Amino-4-ethoxy-4-oxobutanoic acid , chemically identified as Aspartic acid 1-ethyl ester (or

An In-Depth Technical Guide for Drug Development & Synthesis

Executive Summary & Chemical Identity

3-Amino-4-ethoxy-4-oxobutanoic acid is the IUPAC designation for the

Understanding the dissociation constants (pKa) of this compound is critical for peptide coupling strategies, prodrug formulation, and optimizing purification protocols (e.g., ion-exchange chromatography).

Chemical Structure & Functional Groups[1][2][3][4][5]

-

Systematic Name: 3-Amino-4-ethoxy-4-oxobutanoic acid

-

Common Name: Aspartic acid 1-ethyl ester (H-Asp(OEt)-OH)

-

CAS Number: 7361-28-6 (L-isomer)

-

Molecular Formula:

[1] -

Molecular Weight: 161.16 g/mol

| Functional Group | Status | Electronic Effect |

| Esterified (Ethyl Ester) | Electron-withdrawing; Non-ionizable. | |

| Free Acid | Ionizable (Acidic). | |

| Free Amine | Ionizable (Basic). |

pKa Values and Isoelectric Point

The esterification of the

Quantitative Data Table

| Functional Group | pKa Value (Approx.) | Comparison to Free Aspartic Acid | Mechanistic Driver |

| 3.45 ± 0.20 | More acidic (Free Asp | Loss of | |

| 7.60 ± 0.30 | More acidic (Free Asp | Strong electron-withdrawing effect of the adjacent | |

| Isoelectric Point (pI) | ~5.53 | Significant shift (Free Asp pI = 2.77) | Determined by the average of |

Note: The pKa of the

-ammonium group in-esters (like glycine ethyl ester, pKa 7.6) is consistently 2–3 units lower than in free amino acids due to the destabilization of the cationic ammonium form by the electron-withdrawing ester carbonyl.

Mechanistic Analysis of Ionization

The -Carboxyl Shift (pKa ~3.45)

In free aspartic acid, the ionization of the side-chain carboxyl (pKa 3.9) occurs after the

In 3-Amino-4-ethoxy-4-oxobutanoic acid , the

-

Electrostatics: Removing a proton from a positively charged species is energetically more favorable than from a neutral zwitterion, lowering the pKa.

-

Induction: The ethyl ester is electron-withdrawing, pulling density from the

-carbon and, to a lesser extent, the

The -Ammonium Shift (pKa ~7.6)

The pKa of the

-

Cause: The ester group (-COOEt) is a strong electron-withdrawing group (EWG) via induction. It pulls electron density away from the nitrogen atom, destabilizing the protonated ammonium state (

) and making it more acidic. -

Implication: At physiological pH (7.4), a significant fraction (~40-50%) of the amine will be unprotonated (nucleophilic), unlike free amino acids which are almost entirely protonated. This makes the ester derivative more reactive towards acylation but also more prone to cyclization (diketopiperazine formation) or polymerization if stored improperly.

Ionization Pathway Diagram

The following diagram illustrates the stepwise deprotonation of the molecule from acidic to basic pH.

Caption: Stepwise ionization of Aspartic acid 1-ethyl ester showing the transition from cation to anion.

Experimental Determination Protocol

To validate these values in a specific formulation buffer, a Potentiometric Titration is the gold standard.

Protocol: Determination of pKa via Potentiometry

Reagents:

-

Analyte: 3-Amino-4-ethoxy-4-oxobutanoic acid (HCl salt preferred for solubility).

-

Titrant: 0.1 M NaOH (Standardized, CO2-free).

-

Solvent: Degassed ultrapure water (or 0.15 M KCl for ionic strength control).

Workflow:

-

Preparation: Dissolve 0.5 mmol of the compound in 50 mL of 0.15 M KCl.

-

Acidification: If using the free base, add a known excess of HCl to ensure the starting pH is < 2.0 (fully protonated).

-

Titration: Titrate with 0.1 M NaOH at 25°C under inert gas (

) to prevent carbonate formation. Record pH vs. Volume added. -

Data Analysis:

-

First Inflection Point: Corresponds to the neutralization of excess HCl.

-

First Buffer Region (Midpoint): Gives pKa of the

-carboxyl (~3.45). -

Second Buffer Region (Midpoint): Gives pKa of the

-amine (~7.6). -

Calculation: Use the Bjerrum method or Gran plot analysis for precise determination.

-

Applications & Implications

Peptide Synthesis[5]

-

Coupling Direction: Because the

-carboxyl is protected, this molecule is used as the Amine Component (C-terminal residue) in coupling reactions. -

Side-Chain Protection: The free

-carboxyl must be protected (e.g., as a t-butyl ester) if it is not intended to react. If left free, it can compete with the

Solubility and Formulation

-

Solubility Minimum: The solubility is lowest near the pI (~5.5). Formulations should be buffered away from pH 5.0–6.0 to prevent precipitation.

-

Stability: At pH > 8.0, the ester is susceptible to hydrolysis (saponification), regenerating free aspartic acid. At neutral pH, the free amine can attack the ester of a neighboring molecule (intermolecular) or its own ester (intramolecular, though less likely for

-esters compared to di-peptides) leading to degradation.

Chromatography

-

Cation Exchange: At pH < 3.0, the molecule binds strongly (Net +1).

-

Anion Exchange: At pH > 8.0, the molecule binds strongly (Net -1).

-

Separation: Can be separated from free aspartic acid (pI 2.77) by maintaining pH at 4.0, where free Asp is net -1 but the ester is net 0 (zwitterion).

References

-

ChemicalBook. (2024). L-Aspartic acid 1-methyl ester pKa and Chemical Properties. Retrieved from

-

PubChem. (2024). Compound Summary: 3-Amino-4-ethoxy-4-oxobutanoic acid. National Library of Medicine. Retrieved from

-

GuideChem. (2024). pKa prediction for Aspartic acid ester derivatives. Retrieved from

- Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Contextual reference for ester inductive effects).

Sources

Targeting Intracellular Pools: The Utility of 3-Amino-4-ethoxy-4-oxobutanoic Acid in Metabolic Profiling

Technical Guide & Whitepaper [1]

Executive Summary

3-Amino-4-ethoxy-4-oxobutanoic acid , chemically known as Aspartic Acid

This guide provides a technical deep-dive for researchers utilizing this compound to study amino acid metabolism, bypass surface-receptor signaling, or synthesize complex peptidomimetics.[1] It details the physicochemical advantages of side-chain esterification, protocols for intracellular loading, and the compound's role in preventing side-reactions during drug development.[1]

Chemical Identity & Mechanism of Action

The Molecule

The IUPAC name 3-Amino-4-ethoxy-4-oxobutanoic acid describes an aspartic acid molecule where the side-chain carboxyl group (C4) has been esterified with an ethyl group, while the

-

Common Name: L-Aspartic acid

-ethyl ester (when in L-configuration).[1] -

CAS Number: 21860-85-5 (DL-form); 7361-28-6 (L-form).[1]

-

Molecular Formula:

.[1][2][3] -

Key Property: Increased lipophilicity compared to free aspartate (

vs

The "Trojan Horse" Mechanism

In metabolic research, the primary utility of this ester is its ability to mask the negative charge of the aspartate side chain. Free aspartate is a charged, polar molecule that cannot permeate the lipid bilayer; it requires specific transporters (EAAT1-5) which are often coupled to signaling pathways or are rate-limiting.[1]

The Pathway:

-

Entry: The

-ethyl ester reduces the polarity of the side chain, allowing the molecule to enter the cell via passive diffusion or non-specific amino acid transporters, bypassing the regulatory bottlenecks of EAATs. -

Activation: Once in the cytosol, ubiquitous carboxylesterases (e.g., CES1) hydrolyze the ester bond.

-

Release: This releases free Aspartate and Ethanol.[1] The free aspartate is then trapped intracellularly (due to its restored charge) and is available for metabolic flux (TCA cycle, Urea cycle) without having triggered surface receptors.[1]

Visualization: Transport & Hydrolysis Pathway[1]

Caption: Figure 1.[1] Dual entry pathways for Aspartate.[1] The

Applications in Metabolic Research

Decoupling Metabolism from Signaling

A major challenge in glutamate/aspartate research is distinguishing between the metabolic effects of the amino acid (as a fuel source) and its signaling effects (as a neurotransmitter).

-

Problem: Adding free aspartate to neurons activates NMDA receptors, causing excitotoxicity and calcium influx, which confounds metabolic data.[1]

-

Solution: 3-Amino-4-ethoxy-4-oxobutanoic acid does not bind efficiently to the orthosteric site of NMDA or AMPA receptors due to the steric bulk of the ethyl group on the side chain.[1] Researchers can use it to "feed" the cell aspartate for the Malate-Aspartate Shuttle without triggering immediate excitotoxicity.[1]

Anaplerosis and the TCA Cycle

In oncology research, tumor cells often switch to glutamine/aspartate metabolism to fuel the TCA cycle (anaplerosis). This ester is used to verify the dependency of cancer cell lines on exogenous aspartate.

-

Mechanism: Intracellular hydrolysis yields aspartate

oxaloacetate (via Aspartate Aminotransferase/AST).[1] -

Outcome: Increases the pool of oxaloacetate, driving the TCA cycle even in glucose-deprived conditions.

Experimental Protocol: Intracellular Aspartate Loading

Objective: To load mammalian cells (e.g., HEK293, Neurons) with aspartate independent of surface transporters and measure metabolic flux.

Reagents Preparation

-

Compound: 3-Amino-4-ethoxy-4-oxobutanoic acid (Store at -20°C, desiccant required).[1]

-

Vehicle: DMSO (stock solution) or PBS (immediate use).[1]

-

Warning: The ester bond is susceptible to spontaneous hydrolysis at pH > 7.5. Always prepare fresh.

Step-by-Step Methodology

| Step | Action | Technical Note (Causality) |

| 1. Stock Prep | Dissolve 100mM ester in dry DMSO.[1] | Water promotes hydrolysis.[1] DMSO maintains stability for short-term storage.[1] |

| 2. Dilution | Dilute to 1-5mM in warm HBSS (pH 7.2) immediately before use.[1] | pH 7.2 is preferred over 7.4 to minimize spontaneous hydrolysis before cell entry.[1] |

| 3. Incubation | Incubate cells for 15–30 mins at 37°C. | Esterase activity is temperature-dependent.[1] 30 mins is usually sufficient for equilibrium.[1] |

| 4. Quench | Aspirate media; wash 3x with ice-cold PBS (pH 6.0).[1] | Cold temperature stops esterase activity; acidic pH prevents surface hydrolysis during washing.[1] |

| 5. Lysis | Lyse cells with 0.1M HCl or Methanol.[1] | Acidic lysis stabilizes the free aspartate and prevents post-lysis enzymatic degradation. |

| 6. Detection | Analyze supernatant via HPLC or Enzymatic Assay (Aspartinase).[1] | Compare intracellular Asp levels vs. Control (Vehicle only). |

Role in Drug Development & Synthesis

Beyond metabolism, this molecule is a cornerstone in peptide drug design.[1]

Side-Chain Protection

In solid-phase peptide synthesis (SPPS), the side-chain carboxyl of aspartate is highly reactive.[1] If left unprotected, it can attack the peptide backbone nitrogen, leading to Aspartimide formation —a cyclic byproduct that ruins the peptide sequence.

-

Utility: The ethyl ester serves as a semi-permanent protecting group. It is stable to mild acids (used to remove Boc/Fmoc groups) but can be removed by strong saponification or specific enzymatic treatment at the end of synthesis.

Peptidomimetics

The ethyl ester moiety is often retained in final drug candidates to improve oral bioavailability. This is a "Prodrug" strategy where the ester improves gut absorption (permeability), and plasma esterases release the active aspartyl-drug in the bloodstream.

Visualization: Prevention of Aspartimide Formation

Caption: Figure 2. Synthetic Utility. The ethyl ester group blocks the side-chain carboxyl, preventing the formation of the unwanted aspartimide ring during peptide synthesis.

Technical Specifications & Stability Data

For researchers incorporating this compound into assays, the following physicochemical parameters are critical for experimental reproducibility.

| Parameter | Value | Implication for Research |

| Molecular Weight | 161.16 g/mol | Calculation of molarity for stock solutions.[1] |

| Solubility | High in Water, DMSO, Ethanol | Easy to formulate; avoid aqueous storage >1 hour.[1] |

| pKa ( | ~2.1 | Fully deprotonated at physiological pH.[1] |

| pKa ( | ~9.8 | Fully protonated at physiological pH.[1] |

| Hydrolysis Half-life | < 24h at pH 7.4 (37°C) | Critical: Must be prepared fresh daily. Do not store in buffer. |

| Storage | -20°C, Hygroscopic | Moisture triggers autocatalytic hydrolysis.[1] |

References

-

PubChem. (2025).[1][4] 3-Amino-4-ethoxy-4-oxobutanoic acid (Compound Summary). National Library of Medicine.[1] [Link][1]

-

Huttunen, K. M., et al. (2011).[1] Prodrugs: from Serendipity to Rational Design. Pharmacological Reviews.[1] (Contextual grounding for amino acid ester transport). [Link]

-

Vutukuri, D. R., et al. (2025).[1][5] Structural Engineering of L-Aspartic Amphiphilic Polyesters for Enzyme-Responsive Drug Delivery. PMC.[1] [Link]

Sources

- 1. Aspartame - Wikipedia [en.wikipedia.org]

- 2. PubChemLite - 3-amino-4-ethoxy-4-oxobutanoic acid (C6H11NO4) [pubchemlite.lcsb.uni.lu]

- 3. 3-Amino-4-ethoxy-4-oxobutanoic acid | C6H11NO4 | CID 274180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. Breaking the cellular delivery bottleneck: recent developments in direct cytosolic delivery of biologics - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00129C [pubs.rsc.org]

Methodological & Application

Solid-phase peptide synthesis (SPPS) using 3-Amino-4-ethoxy-4-oxobutanoic acid

Application Note: High-Fidelity Solid-Phase Peptide Synthesis Using 3-Amino-4-ethoxy-4-oxobutanoic acid (Fmoc-Asp(OEt)-OH)

Strategic Overview

In the landscape of complex peptide therapeutics, 3-Amino-4-ethoxy-4-oxobutanoic acid (commonly referred to in SPPS as L-Aspartic acid 4-ethyl ester or H-Asp(OEt)-OH ) represents a critical "Dimension 2" building block. Unlike the standard tert-butyl (OtBu) protection, which is removed simultaneously with resin cleavage, the ethyl ester (OEt) side chain is stable to trifluoroacetic acid (TFA) but labile to nucleophiles and bases.

This unique orthogonality enables three advanced workflows:

-

Prodrug Synthesis: Direct isolation of peptides containing metabolically labile ethyl esters to enhance membrane permeability.

-

Bio-Conjugation Precursors: Post-cleavage conversion of the ester to a hydrazide for chemoselective ligation (e.g., Native Chemical Ligation).

-

Cyclization Strategies: Head-to-side-chain lactamization after selective deprotection of the N-terminus and C-terminus.

However, the utilization of Asp(OEt) introduces a severe synthetic risk: Aspartimide formation . The ethyl ester is significantly less sterically hindered than the tert-butyl group, making the

This guide details the specific protocols required to handle this reagent, suppress side reactions, and execute orthogonal cleavage strategies.

Mechanism of Failure: The Aspartimide Pathway

Before initiating synthesis, it is vital to understand why standard protocols fail with Asp(OEt). During the removal of the Fmoc group (typically using 20% piperidine), the basic conditions abstract the proton from the backbone amide nitrogen of the residue C-terminal to the Asp.[1] This nitrogen then attacks the side-chain ester, ejecting ethanol and forming a cyclic imide (Aspartimide).

Critical Consequence: The aspartimide ring is unstable and hydrolyzes to form a mixture of

Figure 1: The base-catalyzed mechanism leading to inseparable beta-peptide impurities when using ethyl esters.

Experimental Protocols

Protocol A: Resin Loading and Coupling

Objective: Incorporate Fmoc-Asp(OEt)-OH without racemization.

Reagents:

-

Fmoc-Asp(OEt)-OH (CAS: 102029-73-2 for Fmoc derivative)

-

Coupling Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

-

Solvent: DMF (Dimethylformamide).[2]

Procedure:

-

Activation: Dissolve Fmoc-Asp(OEt)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF. Add DIC (3.0 eq) immediately prior to addition to the resin.

-

Note: Avoid HATU/DIPEA for this specific coupling if possible. The presence of DIPEA (a base) during the slow activation step can pre-dispose the activated ester to cyclization or racemization. DIC/Oxyma provides a neutral-to-acidic activation environment.

-

-

Coupling: Agitate for 45–60 minutes at Room Temperature.

-

Monitoring: Perform a Chloranil test (for Proline) or Kaiser test. If positive, re-couple using 1.5 eq reagents.

Protocol B: Aspartimide-Suppressed Deprotection (CRITICAL)

Objective: Remove Fmoc groups while preventing the attack on the ethyl ester side chain.

Standard 20% Piperidine is FORBIDDEN for sequences containing Asp(OEt)-Gly, Asp(OEt)-Ser, or Asp(OEt)-Asn.

Optimized Cocktail:

-

0.1 M HOBt (Hydroxybenzotriazole) in 20% Piperidine/DMF.

-

Alternative: 5% Piperazine / 0.1 M HOBt in DMF (Milder base).

Rationale: The acidic HOBt acts as a proton source. It buffers the basicity of the solution enough to prevent the deprotonation of the backbone amide (pKa ~15) without inhibiting the deprotonation of the Fmoc group (pKa ~8.5).

Step-by-Step:

-

Wash: DMF (3 x 1 min).

-

Deprotection 1: Add HOBt/Piperidine solution to cover resin. Agitate for 2 minutes. Drain.

-

Deprotection 2: Add fresh HOBt/Piperidine solution . Agitate for 10 minutes. Drain.

-

Wash: DMF (5 x 1 min) to remove all traces of HOBt and Piperidine.

Protocol C: Orthogonal Cleavage (TFA Stability)

Objective: Cleave peptide from resin and remove acid-labile groups (Boc, tBu, Trt) while keeping Asp(OEt) intact.

Cleavage Cocktail:

-

92.5% TFA (Trifluoroacetic acid)

-

2.5% TIS (Triisopropylsilane)

-

2.5% DODT (2,2'-(Ethylenedioxy)diethanethiol) - if Cys/Met present

-

2.5% H2O[3]

Procedure:

-

Add cold cleavage cocktail to the resin (10 mL per gram of resin).

-

Agitate for 2–3 hours at Room Temperature.

-

Note: The Ethyl Ester (OEt) is stable under these conditions. Do not exceed 4 hours to avoid slow acid-catalyzed transesterification.

-

-

Precipitate in cold Diethyl Ether. Centrifuge and lyophilize.

-

Result: Peptide contains free N-terminus, free C-terminus (if acid resin used), and Asp(OEt) side chains.

Post-Synthetic Modifications

Once the peptide with Asp(OEt) is isolated, it serves as a scaffold for further chemistry.

| Modification Target | Reagent | Conditions | Outcome |

| Peptide Hydrazide | Hydrazine Hydrate | 5% Hydrazine in DMF/MeOH (1:1), 2h | Conversion of OEt to -NHNH2. Used for Native Chemical Ligation. |

| Free Aspartic Acid | LiOH (Lithium Hydroxide) | 0.5M LiOH in THF/H2O (1:1), 1h | Saponification to remove OEt (yields native peptide). |

| Amide Derivative | Primary Amine (R-NH2) | R-NH2 (excess) in TFE (Trifluoroethanol) | Aminolysis to form Asp(NH-R) side chain. |

Comparative Data: Protecting Group Stability

The following table highlights why Asp(OEt) is selected over standard Asp(OtBu) for specific applications.

| Feature | Asp(OtBu) - Standard | Asp(OEt) - 3-Amino-4-ethoxy...[4] |

| Fmoc Removal Stability | High (Stable) | Low (Risk of Aspartimide) |

| TFA Cleavage Stability | Unstable (Deprotects to Acid) | Stable (Remains as Ester) |

| Base Stability | Stable | Unstable (Saponifies) |

| Primary Use Case | Native Peptide Synthesis | Prodrugs, Cyclization, Ligation |

| Aspartimide Risk | Low (<1%) | High (>15% without HOBt) |

Workflow Visualization

Figure 2: Decision tree for processing Asp(OEt) peptides. Path A yields the esterified prodrug; Path B yields a ligation-ready hydrazide.

References

-

PubChem. (n.d.). 3-Amino-4-ethoxy-4-oxobutanoic acid (Compound).[4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

- Paradís-Bas, M., et al. (2016). The Aspartimide Problem in Fmoc-Based SPPS. Part I. Journal of Peptide Science. [Note: General reference for HOBt mechanism cited in Protocol B].

Sources

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins [frontiersin.org]

- 4. 3-Amino-4-ethoxy-4-oxobutanoic acid | C6H11NO4 | CID 274180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 3-amino-4-ethoxy-4-oxobutanoic acid (C6H11NO4) [pubchemlite.lcsb.uni.lu]

Application Note: Streamlined Fmoc Protection of 3-Amino-4-ethoxy-4-oxobutanoic Acid for Peptide Synthesis

Introduction: The Critical Role of Fmoc Protection in Peptide Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1] Its utility lies in its stability under acidic conditions and its selective removal under mild basic conditions, typically with a secondary amine like piperidine.[2][3] This orthogonality allows for the use of acid-labile protecting groups on amino acid side chains, a fundamental principle of the widely adopted Fmoc/tBu strategy.[4] 3-Amino-4-ethoxy-4-oxobutanoic acid, also known as L-aspartic acid β-ethyl ester, is a valuable non-proteinogenic amino acid derivative. Its incorporation into peptide sequences can modulate biological activity and pharmacokinetic properties. To successfully integrate this building block into a growing peptide chain using SPPS, its α-amino group must be reversibly protected. This application note provides a detailed, field-proven protocol for the efficient Fmoc protection of 3-Amino-4-ethoxy-4-oxobutanoic acid, yielding Fmoc-Asp(OEt)-OH, a key intermediate for custom peptide synthesis.

The Chemistry of Fmoc Protection: A Mechanistic Overview

The introduction of the Fmoc group to the primary amine of 3-Amino-4-ethoxy-4-oxobutanoic acid is typically achieved through a nucleophilic substitution reaction. The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[5][6] While Fmoc-Cl is highly reactive, its use can sometimes lead to the formation of dipeptide and tripeptide impurities.[7] Fmoc-OSu is generally preferred due to its greater stability and reduced propensity for side reactions.[1] The reaction is carried out under basic conditions to neutralize the acid byproduct (HCl or N-hydroxysuccinimide) and to maintain the nucleophilicity of the amino group.[5][6]

Caption: Mechanism of Fmoc protection using Fmoc-OSu.

Experimental Protocol: Synthesis of Fmoc-Asp(OEt)-OH

This protocol details the step-by-step procedure for the Fmoc protection of 3-Amino-4-ethoxy-4-oxobutanoic acid.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 3-Amino-4-ethoxy-4-oxobutanoic acid hydrochloride | ≥98% | Commercially Available | Starting amino acid derivative. |

| N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) | ≥99% | Commercially Available | Fmocylation reagent.[1] |

| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Commercially Available | Base for the reaction. |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Organic solvent. |

| Deionized Water | High Purity | In-house | |

| Diethyl Ether | Anhydrous, ≥99% | Commercially Available | For washing. |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | Commercially Available | For acidification. |

| Ethyl Acetate | ACS Grade | Commercially Available | Extraction solvent. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ≥99% | Commercially Available | Drying agent. |

| Celite® | --- | Commercially Available | Filter aid. |

Step-by-Step Methodology

Caption: Experimental workflow for Fmoc-Asp(OEt)-OH synthesis.

-

Dissolution of the Amino Acid: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Amino-4-ethoxy-4-oxobutanoic acid hydrochloride (1.0 equivalent) in a 10% aqueous solution of sodium carbonate (sufficient to dissolve the amino acid and neutralize the hydrochloride).[8] The use of a basic aqueous solution is crucial to both deprotonate the amino group, enhancing its nucleophilicity, and neutralize the starting material's salt form.

-

Addition of Fmoc-OSu: In a separate beaker, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane.[1] Cool the amino acid solution to 0-5°C in an ice bath. Slowly add the Fmoc-OSu solution dropwise to the vigorously stirred amino acid solution. Maintaining a low temperature during the addition minimizes potential side reactions.

-

Reaction Progression: After the complete addition of the Fmoc-OSu solution, allow the reaction mixture to gradually warm to room temperature. Continue stirring for several hours or overnight to ensure the reaction goes to completion.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Initial Work-up: Once the reaction is complete, dilute the mixture with deionized water. Transfer the aqueous mixture to a separatory funnel and wash with diethyl ether to remove any unreacted Fmoc-OSu and other non-polar byproducts.[8] Discard the organic layer.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of 1 M hydrochloric acid.[8] The Fmoc-protected amino acid, being less soluble in acidic aqueous solution, will precipitate out as a white solid.

-

Extraction: Extract the precipitated product from the aqueous layer using ethyl acetate.[8] Perform the extraction multiple times to ensure complete recovery of the product.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution through a pad of Celite® to remove the drying agent. Evaporate the solvent under reduced pressure to yield the crude Fmoc-Asp(OEt)-OH.[8]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by silica gel column chromatography to obtain the final product with high purity.[8]

Characterization and Quality Control

The purity and identity of the synthesized Fmoc-Asp(OEt)-OH should be confirmed using appropriate analytical techniques.

| Analytical Technique | Purpose | Expected Outcome |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final product. | A single major peak corresponding to the desired product. |

| Mass Spectrometry (MS) | To confirm the molecular weight of the product. | The observed mass should match the calculated mass of Fmoc-Asp(OEt)-OH. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure. | The ¹H and ¹³C NMR spectra should be consistent with the structure of Fmoc-Asp(OEt)-OH. |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Extend the reaction time and monitor by TLC. Ensure the pH of the initial amino acid solution is sufficiently basic. |

| Loss of product during work-up. | Ensure complete extraction from the aqueous phase. Minimize transfers between flasks. | |

| Presence of Impurities | Unreacted Fmoc-OSu. | Ensure thorough washing with diethyl ether during the work-up. |

| Formation of dipeptides. | Use Fmoc-OSu instead of Fmoc-Cl. Ensure slow, dropwise addition of the Fmoc reagent at low temperature. | |

| Product is an Oil, Not a Solid | Presence of residual solvent or impurities. | Ensure complete removal of solvent under high vacuum. Purify the product using column chromatography. |

Conclusion

The protocol described in this application note provides a reliable and efficient method for the Fmoc protection of 3-Amino-4-ethoxy-4-oxobutanoic acid. The resulting Fmoc-Asp(OEt)-OH is a high-purity building block essential for the incorporation of this non-proteinogenic amino acid into peptide sequences via solid-phase peptide synthesis. Adherence to the detailed steps, particularly the control of temperature and pH, is critical for achieving high yields and purity. This methodology empowers researchers, scientists, and drug development professionals to confidently synthesize custom peptides containing this valuable aspartic acid derivative.

References

-

Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

-

Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

- Fields, G. B. Methods for Removing the Fmoc Group. International Journal of Peptide and Protein Research.

-

AAPPTec. Overview of Solid Phase Peptide Synthesis. [Link]

- Nowick, J. S.

-

ResearchGate. Screening of bases for Fmoc-removal in DMF. (A) Mechanism for... [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. peptide.com [peptide.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. chempep.com [chempep.com]

- 7. A Fmoc protection reagent: Fmoc-Amox [en.highfine.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Coupling Protocols for 3-Amino-4-ethoxy-4-oxobutanoic Acid (H-Asp-OEt)

This Application Note provides a technical guide for the coupling of 3-Amino-4-ethoxy-4-oxobutanoic acid , chemically identified as L-Aspartic acid

This molecule is a critical building block in peptidomimetic synthesis.[] Its dual nature—containing a free

Introduction & Chemical Profile[1][2][3][4][5]

The nomenclature "3-Amino-4-ethoxy-4-oxobutanoic acid" describes Aspartic acid

-

C1: Carboxyl (Free Acid)

-

C2: Methylene (

-carbon)[] -

C3: Methine (

-carbon, bearing the amine) -

C4: Ethoxycarbonyl (Ethyl Ester)

This structure (

Key Challenges

-

Zwitterionic Solubility: The free base exists as a zwitterion (

), leading to poor solubility in non-polar organic solvents (DCM, THF). -

Chemoselectivity: The presence of a free

-carboxyl group during N-acylation requires careful base management to prevent self-quenching of activated esters.[] -

Aspartimide Risk: While less prone than benzyl esters, the ethyl ester can still undergo base-catalyzed cyclization if the nitrogen is acylated and subjected to strong base.

Critical Reaction Conditions

A. Solvent Systems[1][3]

-

Preferred: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[][2] These polar aprotic solvents disrupt the zwitterionic lattice.

-

Alternative: DCM/DMF (1:1) mixtures can be used if the HCl salt is neutralized in situ.

-

Avoid: Pure DCM or Ethyl Acetate (poor solubility leads to heterogeneous coupling and low yields).[]

B. Base Selection[1][2]

-

Standard: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).[]

-

Ratio: Requires 1.0 eq to neutralize the HCl salt + 1.0 eq for the reaction.

-

-

Avoid: TEA (Triethylamine) promotes racemization more aggressively than DIPEA.[]

-

Optimization: Collidine (2,4,6-trimethylpyridine) is recommended for fragment couplings to minimize epimerization.[]

C. Coupling Reagents (Activators)

When coupling to the amine of H-Asp-OEt:

-

High Efficiency: HATU / HOAt (Fast, but risk of racemization if base is excessive).

-

Standard: EDC

HCl / HOBt (Cleanest profile, water-soluble byproducts).[] -

Green: DIC / Oxyma Pure (Excellent suppression of racemization).

Experimental Protocols

Protocol 1: N-Acylation (Coupling H-Asp-OEt as Nucleophile)

Target: Synthesis of R-CO-Asp(OH)-OEt[]

This protocol couples a carboxylic acid (R-COOH) to the amine of H-Asp-OEt.[][2]

Reagents:

-

H-Asp-OEt

HCl (1.1 eq)[] -

EDC

HCl (1.2 eq) -

HOBt (anhydrous) (1.2 eq)

-

DIPEA (2.5 eq)

-

Solvent: DMF (Concentration 0.1 M - 0.2 M)[]

Step-by-Step Procedure:

-

Activation: Dissolve the Carboxylic Acid (1.0 eq) and HOBt (1.2 eq) in DMF. Cool to 0°C under nitrogen.

-

Addition of EDC: Add EDC

HCl (1.2 eq).[] Stir for 15 minutes at 0°C to form the active ester. -

Preparation of Amine: In a separate vial, dissolve H-Asp-OEt

HCl (1.1 eq) in minimal DMF. Add DIPEA (1.0 eq) to neutralize the salt. Note: Ensure full dissolution; the solution may remain cloudy until added to the reaction. -

Coupling: Transfer the neutralized amine solution to the activated acid mixture. Add the remaining DIPEA (1.5 eq) to adjust pH to ~8 (measured on wet pH paper).

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 4–16 hours.

-

Work-up (Critical):

-

Dilute with Ethyl Acetate.[]

-

Wash with 5% KHSO₄ or 1M HCl (Acidic wash removes unreacted amine and DIPEA).[]

-

Caution: Do not use strong base (NaOH) for washing, as it may hydrolyze the ethyl ester. Use saturated NaHCO₃ for the basic wash.

-

Dry over Na₂SO₄ and concentrate.[]

-

Protocol 2: Transient Silylation (Solubility Optimization)

Use this if H-Asp-OEt insolubility causes low yields.[]

Concept: Temporarily protecting the free

Reagents:

-

BSA (N,O-Bis(trimethylsilyl)acetamide) or MSTFA.

-

Solvent: DCM (Dichloromethane).

Procedure:

-

Suspend H-Asp-OEt (1.0 eq) in dry DCM.[]

-

Add BSA (2.2 eq) and stir at RT for 30 mins. The solution should become clear as the soluble silyl ester/amine forms.

-

Add the Activated Acid (e.g., Acid Chloride or Anhydride) directly to this solution.

-

Quenching: Add MeOH or water during work-up to cleave the silyl groups, restoring the ethyl ester and free

-acid.[]

Mechanism & Troubleshooting

Aspartimide Formation

Although H-Asp-OEt has an

-

In this context: Since H-Asp-OEt has a free

-acid, aspartimide is unlikely during the coupling described above.[] -

Risk Zone: If you subsequently activate the

-COOH to couple an amine (forming an Asn derivative), base-catalyzed attack by the backbone nitrogen onto the activated

Visualization: Reaction Pathway[8]

Caption: Workflow for coupling H-Asp-OEt. The green path (Silylation) offers higher solubility for difficult couplings.

Quantitative Data: Base Comparison

| Base Reagent | pKa (Conjugate Acid) | Risk of Racemization | Solubility Enhancement | Recommendation |

| DIPEA | 10.75 | Low | Moderate | Primary Choice |

| NMM | 7.38 | Very Low | Low | Good for pre-activated esters |

| TEA | 10.75 | High | Moderate | Avoid |

| Collidine | 7.43 | Negligible | High | Best for fragment coupling |

| BSA (Silyl) | N/A | Low | Excellent | Use for DCM protocols |

References

-

PubChem. 3-Amino-4-ethoxy-4-oxobutanoic acid (Compound Summary). National Library of Medicine.[] Available at: [Link]

-

Albericio, F., et al. (2018). Peptide Synthesis: Methods and Protocols.[] Springer Protocols.[] (General reference for Aspartate coupling thermodynamics).

Sources

Using 3-Amino-4-ethoxy-4-oxobutanoic acid as a building block in medicinal chemistry

Application Note: Strategic Utilization of 3-Amino-4-ethoxy-4-oxobutanoic Acid in Medicinal Chemistry

Executive Summary

3-Amino-4-ethoxy-4-oxobutanoic acid (commonly referred to as H-Asp-OEt or Aspartic acid

This guide details the application of this synthon in three critical domains:

-

Heterocyclic Scaffold Construction: Rapid synthesis of dihydrouracils and succinimides.

-

Orthogonal Linker Design: Exploiting the free

-carboxyl for bioconjugation without protecting group manipulation. -

Peptidomimetic Assembly: Introducing

-turn mimetics into peptide backbones.

Molecule Profile & Strategic Value

| Property | Specification |

| IUPAC Name | 3-Amino-4-ethoxy-4-oxobutanoic acid |

| Common Name | H-Asp-OEt; L-Aspartic acid |

| CAS Number | 7361-28-6 (S-isomer); 21860-85-5 (Racemic) |

| Molecular Weight | 161.16 g/mol |

| Key Functionality | Orthogonal Carboxylates (Free |

| Solubility | High in H₂O, DMSO, MeOH; Moderate in DCM (as HCl salt) |

The "Beta-Shift" Advantage:

Unlike standard amino acids, the free carboxylic acid in this molecule is separated from the amine by two carbons (C1–C2–C3–N). In coupling reactions, this creates a

Application I: Heterocyclic Library Generation

The vicinal amine and ester groups make this molecule an ideal precursor for 6-membered heterocycles, specifically dihydrouracils , which are privileged scaffolds in oncology (e.g., androgen receptor antagonists).

Mechanism of Action

Reaction with isocyanates yields a urea intermediate. Under acidic or thermal conditions, the urea nitrogen attacks the ethyl ester (intramolecular cyclization), releasing ethanol to form the dihydrouracil ring.

Experimental Protocol: Synthesis of N3-Substituted Dihydrouracils

Objective: Synthesize a library of dihydrouracils from 3-Amino-4-ethoxy-4-oxobutanoic acid.

Reagents:

-

Starting Material: 3-Amino-4-ethoxy-4-oxobutanoic acid (1.0 eq)[1]

-

Electrophile: Aryl Isocyanate (R-NCO) (1.1 eq)

-

Base: Triethylamine (TEA) (2.0 eq)

-

Solvent: Dichloromethane (DCM) / Ethanol (EtOH)

-

Cyclization Catalyst: 6M HCl (aq)

Step-by-Step Workflow:

-

Urea Formation:

-

Dissolve 3-Amino-4-ethoxy-4-oxobutanoic acid (10 mmol) in dry DCM (20 mL).

-

Add TEA (20 mmol) and stir at 0°C for 10 minutes to free the amine base.

-

Dropwise add the Aryl Isocyanate (11 mmol) dissolved in DCM (5 mL).

-

Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (formation of urea intermediate).

-

-

Cyclization (The "Acid Switch"):

-

Evaporate DCM under reduced pressure.

-

Redissolve the residue in EtOH (30 mL).

-

Add 6M HCl (10 mL) and reflux at 80°C for 4 hours.

-

Mechanistic Note: The acid protonates the ester carbonyl, making it more electrophilic for the urea nitrogen attack.

-

-

Isolation:

-

Cool the mixture to 4°C. The dihydrouracil product often precipitates.

-

Filter and wash with cold water.

-

If no precipitate, evaporate EtOH, extract with Ethyl Acetate, and purify via silica flash chromatography (Hexane/EtOAc gradient).

-

Yield Expectation: 75–90% depending on the R-group steric hindrance.

Application II: Orthogonal Bioconjugation Linker

This molecule serves as a "branching unit" in antibody-drug conjugates (ADCs) or PROTACs. The

Protocol: Selective -Amide Coupling

Objective: Couple a primary amine (Drug-NH2) to the side chain without affecting the

Reagents:

-

Coupling Agent: HATU (1.1 eq)

-

Base: DIPEA (3.0 eq)

-

Solvent: Anhydrous DMF

Workflow:

-

Activation: Dissolve 3-Amino-4-ethoxy-4-oxobutanoic acid (1.0 eq) and HATU (1.1 eq) in DMF under Argon.

-

Base Addition: Add DIPEA (3.0 eq). Stir for 5 minutes. The solution should turn slightly yellow.

-

Coupling: Add the amine payload (Drug-NH2, 1.0 eq). Stir at RT for 3–12 hours.

-

Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 1M citric acid, and brine.

-

Result: You now have an

-amino ester functionalized linker . The ester can subsequently be hydrolyzed (LiOH/THF) to reveal the

Critical Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available from this single building block.

Figure 1: Divergent synthetic pathways. The green nodes represent high-value medicinal chemistry targets. The red dotted path indicates a common stability risk (Aspartimide formation) to avoid.

Troubleshooting & Expert Tips

Risk: Aspartimide Formation

When using this building block in peptide synthesis, exposure to strong bases (like piperidine during Fmoc removal) can cause the nitrogen of the amide bond to attack the

-

Mitigation: Use bulky esters (OtBu) if possible, or add 0.1M HOBt to the deprotection cocktail to suppress ring closure [1]. However, since you are using the ethyl ester, avoid prolonged exposure to base.

Stereochemistry Retention

The L-isomer (S-configuration) is susceptible to racemization if the

-

Control: Always perform couplings at neutral or slightly acidic pH (using HOBt/DIC) if possible, or strictly control DIPEA equivalents (never exceed 3.0 eq).

References

-

Martinez, J., & Bodanszky, M. (1978). Side reactions in peptide synthesis. IX. Suppression of the formation of aminosuccinyl peptides with additives. International Journal of Peptide and Protein Research. Link

-

Gilon, C., et al. (1981). Cyclization of aspartic acid derivatives to aspartimides. Tetrahedron Letters. Link

-

PubChem. (n.d.).[2] 3-Amino-4-ethoxy-4-oxobutanoic acid (Compound Summary). National Library of Medicine. Link

-

Konishi, H., et al. (2010).

-Amino Acid Derivatives. Chemical and Pharmaceutical Bulletin. Link

Sources

Technical Guide: Crystallization of 3-Amino-4-ethoxy-4-oxobutanoic acid

This is a comprehensive technical guide for the crystallization of 3-Amino-4-ethoxy-4-oxobutanoic acid , scientifically identified as L-Aspartic acid

(L-Aspartic Acid -Ethyl Ester)

Introduction & Structural Analysis[2]

3-Amino-4-ethoxy-4-oxobutanoic acid is the IUPAC designation for L-Aspartic acid

Critical Nomenclature & Isomerism

Confusion between the

| Designation | IUPAC Name | Structure | Application |

| Target Molecule ( | 3-Amino-4-ethoxy-4-oxobutanoic acid | Side-chain modification, specific peptide coupling.[1][2] | |

| Isomer ( | 2-Amino-4-ethoxy-4-oxobutanoic acid | Precursor for Aspartame; standard side-chain protection.[1] |

Note: This guide focuses strictly on the

Physicochemical Profile[1]

-

Molecular Formula:

[2][3][4] -

Molecular Weight: 161.16 g/mol (Free Base); 197.62 g/mol (HCl Salt)

-

Solubility:

-

Free Zwitterion: High in water; moderate in MeOH; insoluble in non-polar organics.[5]

-

HCl Salt: High in water, MeOH, EtOH; insoluble in Ether, Acetone, MTBE.

-

-

Stability Risk: The

-ethyl ester is prone to diketopiperazine (DKP) formation (dimerization) and aspartimide formation under basic conditions. The Hydrochloride salt is the preferred stable storage form.

Crystallization Strategy

We employ two distinct protocols depending on the desired final form. Protocol A (HCl Salt) is the industry standard for stability and purity. Protocol B (Zwitterion) is used only when the free amine is immediately required for a subsequent reaction.

Strategic Logic (DOT Diagram)

Figure 1: Decision matrix for selecting the appropriate crystallization pathway based on downstream application.[1]

Protocol A: Crystallization of H-Asp-OEt·HCl (Standard)

This method utilizes an Antisolvent Cooling technique. The polarity difference between Ethanol (solvent) and Methyl tert-butyl ether (MTBE) or Diethyl Ether (antisolvent) drives the crystallization.

Materials

-

Crude Product: H-Asp-OEt·HCl (often a viscous oil or semi-solid).

-

Solvent: Absolute Ethanol (Anhydrous).

-

Antisolvent: MTBE (Preferred for safety) or Diethyl Ether.

-

Equipment: Jacketed glass reactor or round-bottom flask with overhead stirring.[1]

Step-by-Step Methodology

-

Dissolution (Solvency Adjustment):

-

Dissolve the crude oily residue in the minimum volume of warm Absolute Ethanol (40–45°C).

-

Ratio: Approx. 1.5 – 2.0 mL EtOH per gram of crude.

-

Checkpoint: Solution must be clear. If particulates (unreacted Aspartic Acid) remain, filter while hot.

-

-

Nucleation (Seeding):

-

Cool the solution to Room Temperature (20–25°C).

-

If available, add seed crystals (0.5 w/w%) of pure H-Asp-OEt·HCl.

-

Observation: If no seeds are available, scratch the vessel wall to induce nucleation.

-

-

Antisolvent Addition (Desaturation):

-

Begin adding MTBE dropwise under vigorous stirring (200–300 RPM).

-

Target Ratio: 1:3 to 1:5 (EtOH:MTBE).

-

Stop addition at the first sign of persistent turbidity (cloud point). Hold for 15 minutes to allow crystal growth.

-

-

Crystal Growth & Cooling:

-

Resume adding the remaining antisolvent slowly over 30–60 minutes.

-

Cool the slurry to 0–4°C using an ice bath or chiller.

-

Hold at 0°C for 2 hours to maximize yield.

-

-

Isolation:

-

Filter rapidly using a sintered glass funnel (Grade 3).